molecular formula C20H14N8O2 B11051453 5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)

5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)

Cat. No. B11051453
M. Wt: 398.4 g/mol
InChI Key: NZIPGRQWQYIFCP-UHFFFAOYSA-N
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Description

5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) is a complex organic compound characterized by its unique structure, which includes two tetrazole rings connected via a benzene ring through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) typically involves the following steps:

    Formation of the Benzene Derivative: The starting material, benzene-1,3-diol, is reacted with phenyl isocyanate to form 1,3-bis(phenylcarbamoyloxy)benzene.

    Cyclization to Tetrazole Rings: The intermediate is then subjected to cyclization using sodium azide (NaN₃) in the presence of a suitable catalyst, such as copper sulfate (CuSO₄), to form the tetrazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tetrazole rings, potentially converting them into amine derivatives.

    Substitution: The ether linkages and phenyl rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as high thermal stability and energetic performance.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The tetrazole rings can mimic carboxylate groups, making it useful in the development of enzyme inhibitors and receptor antagonists.

Industry

In the industrial sector, this compound is investigated for its use in the production of high-energy materials, such as explosives and propellants

Mechanism of Action

The mechanism by which 5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity through competitive binding. The tetrazole rings can form hydrogen bonds and electrostatic interactions with the target molecules, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    5,5’-[ethene-1,2-diylbis(oxy)]bis(1-phenyl-1H-tetrazole): Similar structure but with an ethene linkage instead of a benzene ring.

    5,5’-[methane-1,1-diylbis(oxy)]bis(1-phenyl-1H-tetrazole): Similar structure but with a methane linkage.

Uniqueness

5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) is unique due to its benzene linkage, which provides greater rigidity and stability compared to its analogs with ethene or methane linkages. This structural feature enhances its thermal stability and makes it more suitable for high-energy applications.

properties

Molecular Formula

C20H14N8O2

Molecular Weight

398.4 g/mol

IUPAC Name

1-phenyl-5-[3-(1-phenyltetrazol-5-yl)oxyphenoxy]tetrazole

InChI

InChI=1S/C20H14N8O2/c1-3-8-15(9-4-1)27-19(21-23-25-27)29-17-12-7-13-18(14-17)30-20-22-24-26-28(20)16-10-5-2-6-11-16/h1-14H

InChI Key

NZIPGRQWQYIFCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC(=CC=C3)OC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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